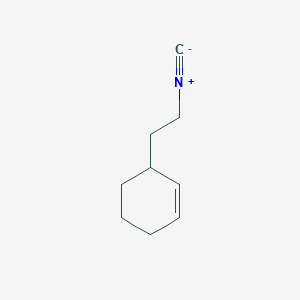
3-(2-Isocyanoethyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Isocyanoethyl)cyclohexene: is an organic compound characterized by the presence of an isocyano group attached to a cyclohexene ring via a two-carbon ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isocyanoethyl)cyclohexene typically involves the reaction of cyclohexene with an appropriate isocyanide precursor. One common method involves the use of a palladium-catalyzed reaction, where cyclohexene is reacted with an isocyanide in the presence of a palladium catalyst under mild conditions . This method is known for its high yield and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Isocyanoethyl)cyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexene oxides.
Reduction: Formation of 3-(2-aminoethyl)cyclohexene.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Isocyanoethyl)cyclohexene is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures . Its unique reactivity makes it valuable in the synthesis of spirocyclic compounds and other heterocycles.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Isocyanoethyl)cyclohexene in chemical reactions involves the activation of the isocyano group, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
3-(2-Isocyanoethyl)indole: This compound shares the isocyanoethyl group but is attached to an indole ring instead of a cyclohexene ring.
3-(2-Isocyanoethyl)benzene: Similar structure with the isocyanoethyl group attached to a benzene ring.
Uniqueness: 3-(2-Isocyanoethyl)cyclohexene is unique due to its cyclohexene ring, which imparts different steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it valuable in specific synthetic applications where the cyclohexene ring’s flexibility and reactivity are advantageous .
Eigenschaften
Molekularformel |
C9H13N |
|---|---|
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
3-(2-isocyanoethyl)cyclohexene |
InChI |
InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h3,5,9H,2,4,6-8H2 |
InChI-Schlüssel |
FDCILJLZEJUPOB-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


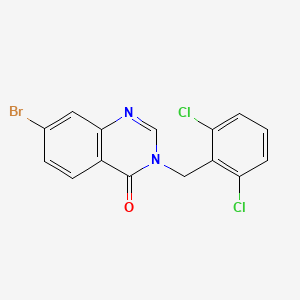
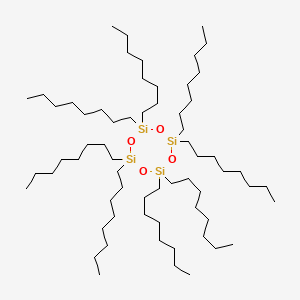
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
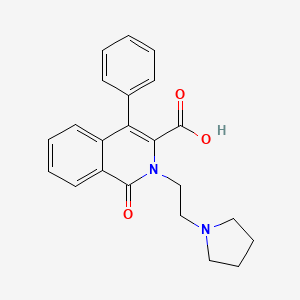
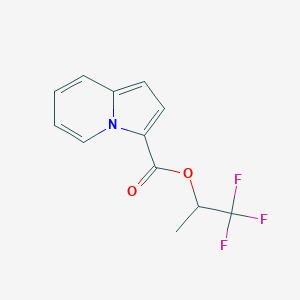
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
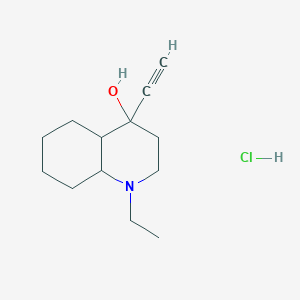
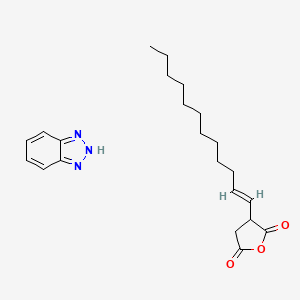
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
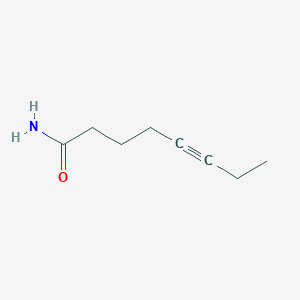
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
